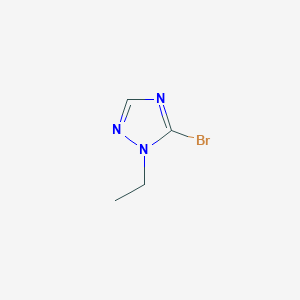
3-amino-4-(benzylamino)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, has been efficiently executed in a few steps from 4-aminobenzoic acid, showing a high overall yield and demonstrating the compound's potential as a building block for further chemical modifications and applications in pseudopeptide synthesis (Pascal et al., 2000).
Molecular Structure Analysis
The molecular structure of 3-amino-4-(benzylamino)benzoic Acid and related compounds is characterized by distinct functionalities that can be selectively modified. For instance, the benzylamino group can be selectively protected without affecting the arylamino group, highlighting the molecule's versatility and potential for generating complex derivatives (Pascal et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of this compound, exemplified by derivatives such as 4-(N-phenylamino)benzoic acid, shows a strong response to solvent polarity, illustrating the compound's capacity for intramolecular charge transfer and the significance of the N-phenyl/amino conjugation effect. This property is critical for understanding its potential interactions and reactions in various chemical environments (Li-Hua Ma et al., 2003).
Physical Properties Analysis
The synthesis and study of similar benzoic acid derivatives have provided insights into their physical properties, such as thermal stability, crystalline structure, and solubility. These characteristics are essential for determining the compound's suitability for different applications, including its potential use in materials science and engineering (Dimitris Tzimopoulos et al., 2010).
Chemical Properties Analysis
The compound's chemical properties, especially regarding its reactivity with various functional groups, underscore its utility in synthesizing complex molecules. For instance, the ability to undergo selective acylation and coupling reactions makes it an invaluable tool for constructing diverse molecular architectures for research and development in chemistry and related disciplines (Pascal et al., 2000).
科学的研究の応用
1. Synthesis of Thermotropic Polybenzoxazole
- Summary of Application: This compound is used in the synthesis of bio-based polybenzoxazoles (PBOs) through polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines .
- Methods of Application: The bio-based PBOs are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines . The hydrazide group of the bio-based PBO were cyclized to form diazole ring by annealing at 330 °C for 20 min .
- Results or Outcomes: The resulting bio-based PBOs have high weight average molecular weight ranging 5.70–7.20 × 10^4 g/mol and show ultrahigh thermal resistance with T10 values over 400 °C and Tg values over 170 °C, which are higher than those of conventional bio-based polymers .
2. Synthesis of 3-Amino-5- (5-Oxo-5H-Benzo [a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives
- Summary of Application: A series of 3-amino-5- (5-oxo-5H-benzo [a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized for bioactivity screening through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
- Methods of Application: The derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . DPPH and ABTS evaluation procedures were employed to assess the antioxidant activity .
- Results or Outcomes: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also showed the maximum inhibition against the cervical cancer cell line (HeLa) .
3. Synthesis of 1,3,5-Triazine Derivatives
- Summary of Application: The compound is used in the synthesis of 1,3,5-triazine derivatives .
- Methods of Application: The derivatives are synthesized through a series of chemical reactions .
- Results or Outcomes: The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
4. Synthesis of 3-Amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic Acid
- Summary of Application: A base-free method was adopted for the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid .
- Methods of Application: The compound is synthesized through a series of chemical reactions .
- Results or Outcomes: The synthesized compound is characterized and evaluated for its potential biological applications .
5. Synthesis of 4-((5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidin-4-yl)amino)benzoic Acid
- Summary of Application: The compound is used in the synthesis of 4-((5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidin-4-yl)amino)benzoic acid .
- Methods of Application: The compound is synthesized through a series of chemical reactions .
- Results or Outcomes: The synthesized compound is characterized and evaluated for its potential biological applications .
6. Synthesis of 3-Aminobenzoic Acid
- Summary of Application: 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula . It is a white solid, although commercial samples are often colored .
- Methods of Application: It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
- Results or Outcomes: It is used as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication .
Safety And Hazards
特性
IUPAC Name |
3-amino-4-(benzylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBQZWOISSWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354063 |
Source


|
| Record name | 3-amino-4-(benzylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-(benzylamino)benzoic Acid | |
CAS RN |
66315-38-6 |
Source


|
| Record name | 3-amino-4-(benzylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)